1-Bromo-3-methoxypropan-2-one
Overview
Description
1-Bromo-3-methoxypropan-2-one is an organic compound with the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol . It is a brominated derivative of methoxypropanone and is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and methoxy functional groups, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
1-Bromo-3-methoxypropan-2-one can be synthesized through several methods. One common synthetic route involves the bromination of 3-methoxypropan-2-one using hydrobromic acid (HBr) in the presence of a solvent like diethyl ether . The reaction is typically carried out at low temperatures (0°C) to control the reactivity and yield of the product. After the reaction, the mixture is washed with water and saturated sodium bicarbonate to neutralize any remaining acid, followed by extraction with ethyl acetate .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Bromo-3-methoxypropan-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Bromo-3-methoxypropan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxypropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. In reduction reactions, the carbonyl group is targeted by reducing agents, leading to the formation of alcohols . The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methoxy group .
Comparison with Similar Compounds
1-Bromo-3-methoxypropan-2-one can be compared with similar compounds such as:
1-Bromo-2-propanone: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
3-Bromo-2-methoxypropanoic acid: Contains a carboxylic acid group, which alters its reactivity and applications.
1-Chloro-3-methoxypropan-2-one: Similar structure but with chlorine instead of bromine, leading to differences in reactivity and reaction conditions.
The presence of the methoxy group in this compound enhances its reactivity compared to its analogs, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
1-bromo-3-methoxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-7-3-4(6)2-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDBOILDSLEJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504815 | |
Record name | 1-Bromo-3-methoxypropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75522-04-2 | |
Record name | 1-Bromo-3-methoxypropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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